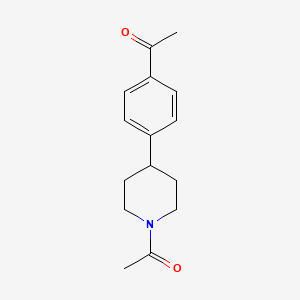
1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone consists of a piperidine ring attached to an acetylphenyl group . The piperidine ring is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone has a density of 1.1±0.1 g/cm3, a boiling point of 308.9±35.0 °C at 760 mmHg, and a flash point of 137.7±18.3 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . Its ACD/LogP is -0.16 .Aplicaciones Científicas De Investigación
Role in Drug Design
Piperidine derivatives, such as “1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The piperidine moiety is one of the most common structures in FDA approved drugs .
Anticancer Applications
Piperidine derivatives have been utilized in various ways as anticancer agents . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Antiviral Applications
Piperidine derivatives have also been used as antiviral agents . Their unique structure allows them to interact with viral proteins, disrupting their function and preventing viral replication.
Antimalarial Applications
The unique structure of piperidine derivatives has been exploited in the development of antimalarial drugs . These compounds can interfere with the life cycle of the malaria parasite, preventing its growth and reproduction.
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown potential as antimicrobial and antifungal agents . Their ability to disrupt the function of essential microbial proteins makes them effective in combating a variety of infections.
Antihypertensive Applications
Piperidine derivatives have been used in the treatment of hypertension . They can act on various targets in the cardiovascular system to reduce blood pressure.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can modulate the activity of various enzymes and receptors involved in pain and inflammation.
Antipsychotic Applications
Piperidine derivatives have been used in the treatment of various psychiatric disorders . They can modulate the activity of neurotransmitters in the brain, helping to alleviate symptoms of these disorders.
Direcciones Futuras
Piperidine derivatives, including 1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone, continue to be a focus in the field of drug discovery due to their diverse biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds and developing more efficient synthesis methods.
Propiedades
IUPAC Name |
1-[4-(1-acetylpiperidin-4-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11(17)13-3-5-14(6-4-13)15-7-9-16(10-8-15)12(2)18/h3-6,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNDDQWCBIIVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2798574.png)
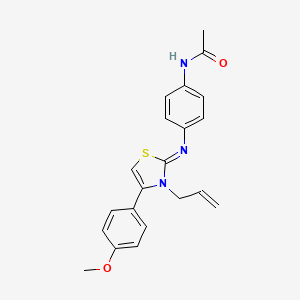
![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)pyrimidine-2-carboxamide hydrochloride](/img/structure/B2798577.png)

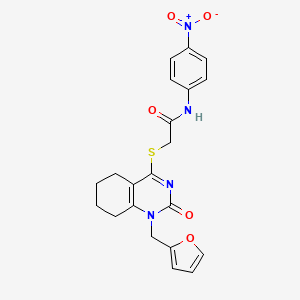
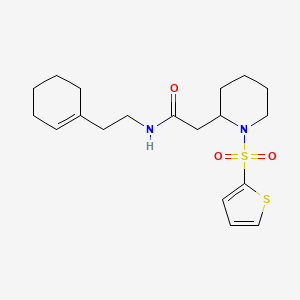
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2798586.png)

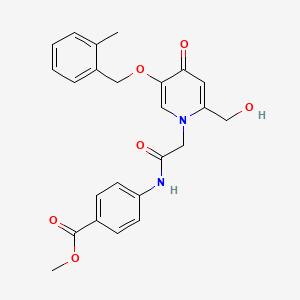
![N-[(1,2-dimethylindol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2798589.png)
![2-((4-chlorobenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798590.png)
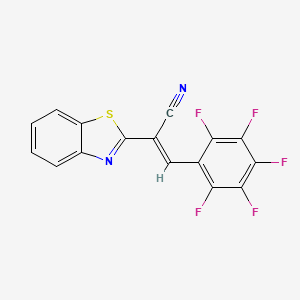
![2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]-N-phenylacetamide](/img/structure/B2798594.png)
![9-benzyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798595.png)